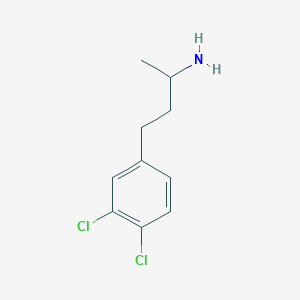

4-(3,4-Dichlorophenyl)butan-2-amine

カタログ番号:

B8336237

分子量:

218.12 g/mol

InChIキー:

IQZDJBWWLXAEBY-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

4-(3,4-Dichlorophenyl)butan-2-amine is a halogenated secondary amine featuring a butan-2-amine backbone substituted with a 3,4-dichlorophenyl group.

特性

分子式 |

C10H13Cl2N |

|---|---|

分子量 |

218.12 g/mol |

IUPAC名 |

4-(3,4-dichlorophenyl)butan-2-amine |

InChI |

InChI=1S/C10H13Cl2N/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-7H,2-3,13H2,1H3 |

InChIキー |

IQZDJBWWLXAEBY-UHFFFAOYSA-N |

正規SMILES |

CC(CCC1=CC(=C(C=C1)Cl)Cl)N |

製品の起源 |

United States |

類似化合物との比較

BD 1008 and BD 1047

Structural Features :

- BD 1008 : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide

- BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide

Key Differences :

- Both compounds share the 3,4-dichlorophenyl group but feature ethylamine backbones with distinct substituents: BD 1008 has a pyrrolidinyl group (a cyclic amine), while BD 1047 includes a dimethylamino group.

Pharmacological Implications :

- BD 1008 and BD 1047 are established σ-receptor ligands, with BD 1008 showing higher affinity for σ-1 receptors. The butan-2-amine structure of the target compound may alter binding kinetics due to its longer carbon chain and secondary amine configuration.

Fluorinated Analogs (C10H7Cl2F5O and C10H8Cl2F5N)

Structural Features :

- C10H7Cl2F5O : 1-(3,4-Dichlorophenyl)-3,3,4,4,4-pentafluorobutan-2-ol

- C10H8Cl2F5N : 1-(3,4-Dichlorophenyl)-3,3,4,4,4-pentafluorobutyl-2-amine

Key Differences :

Pharmacological Implications :

- Fluorination typically enhances binding affinity and resistance to oxidative metabolism. However, the absence of fluorine in 4-(3,4-Dichlorophenyl)butan-2-amine may result in shorter half-life but improved synthetic accessibility.

Trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine

Structural Features :

- A naphthalenamine derivative with a tetrahydro ring system and N-methylation.

Key Differences :

- The fused bicyclic structure increases molecular complexity and steric bulk compared to the linear butan-2-amine backbone of the target compound.

Pharmacological Implications :

- This compound is patented for use in combination therapies targeting menopause and cognitive disorders, suggesting divergent therapeutic applications compared to simpler amines like 4-(3,4-Dichlorophenyl)butan-2-amine .

1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine

Structural Features :

- Molecular formula: C12H18ClN

- Features a single chlorine substituent and methyl groups on the butan-2-amine backbone.

Key Differences :

- Mono-chlorination vs. Methyl groups introduce steric hindrance, possibly altering binding kinetics .

Pharmacological Implications :

- The lower molecular weight (211.73 g/mol vs. ~232.12 g/mol for the target compound) and reduced halogenation may result in weaker σ-receptor interactions but improved solubility.

Data Table: Structural and Pharmacological Comparison

Research Findings and Implications

- Receptor Selectivity: The 3,4-dichlorophenyl group is a common motif in σ-receptor ligands. BD 1008 and BD 1047 demonstrate that minor changes in amine substituents (pyrrolidinyl vs. dimethylamino) significantly alter receptor subtype affinity .

- Halogenation Effects : Fluorinated analogs () highlight trade-offs between metabolic stability and synthetic complexity. The target compound’s dichlorophenyl group balances lipophilicity and synthetic feasibility.

- Therapeutic Applications : The naphthalenamine derivative () is used in combination therapies, whereas simpler amines like the target compound may prioritize receptor-specific modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。